Adenosine-1'-d can be derived from natural sources, particularly through the enzymatic breakdown of ATP (adenosine triphosphate) in biological systems. It can also be synthesized chemically in laboratory settings.
Adenosine-1'-d belongs to the class of purine nucleosides. It is characterized by its structure, which includes a ribose sugar attached to an adenine base. This compound can be further classified based on its derivatives and modifications, which affect its biological activity and interactions.
The synthesis of adenosine-1'-d can be achieved through several methodologies, including:
In laboratory settings, chemical synthesis often employs protecting groups to prevent unwanted reactions during synthesis steps. For example, the ribose moiety may be protected using acetyl groups before coupling with adenine.
Adenosine-1'-d features a ribose sugar linked to an adenine base at the 1' position. Its molecular formula is C10H13N5O4, indicating it contains ten carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and four oxygen atoms.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular conformation and purity.
Adenosine-1'-d participates in various chemical reactions typical of nucleosides:
Reactions are typically conducted under controlled pH and temperature conditions to optimize yield. Techniques such as thin-layer chromatography (TLC) are used for monitoring reaction progress.
Adenosine-1'-d exerts its biological effects primarily through interaction with specific receptors known as adenosine receptors (A1, A2A, A2B, A3). These receptors are G protein-coupled receptors that mediate various physiological responses:
Studies have shown that adenosine-1'-d has varying affinities for these receptors depending on its structural modifications .
Adenosine-1'-d is typically a white crystalline powder that is soluble in water but less so in organic solvents. Its melting point and solubility characteristics are essential for its application in various biochemical assays.
The stability of adenosine-1'-d under physiological conditions is crucial for its biological function. It can be sensitive to hydrolysis in alkaline conditions, leading to degradation products that may alter its activity.
Adenosine-1'-d has several applications in scientific research and medicine:
The adenosine A1 receptor (A1AR) is encoded by the ADORA1 gene located on human chromosome 1q32.1. The gene spans ~25 kilobases and contains two exons separated by a single intron, with exon 2 encoding the entire 326-amino-acid receptor protein. Evolutionary analyses reveal exceptional conservation of A1AR across vertebrates, sharing >85% amino acid identity between human, rodent, and avian orthologs [1] [5]. Key functional domains exhibit the highest conservation, particularly transmembrane helices (TMs) 3, 5, 6, and 7, which form the ligand-binding core. Non-synonymous substitution rates (Ka/Ks ratio <0.1) indicate strong purifying selection, underscoring A1AR's fundamental role in purinergic signaling [5]. Rodent models show retention of 99.5% of human disease-associated genes, including ADORA1, validating their utility for studying A1AR pathophysiology despite minor differences in extracellular loop structures affecting ligand specificity [5].
Table 1: Evolutionary Conservation of Key A1AR Domains
Domain | Human Sequence | Mouse Identity | Chicken Identity | Functional Role |
---|---|---|---|---|
Transmembrane 3 | DRY motif | 100% | 98% | G-protein coupling |
Transmembrane 6 | VFT motif | 99% | 95% | Ligand binding specificity |
Extracellular Loop 2 | Cys residues | 95% | 87% | Disulfide bridge formation |
A1AR is a class A G-protein-coupled receptor (GPCR) characterized by seven transmembrane α-helices (TMs 1–7) connected by extracellular and intracellular loops. The N-terminus contains two N-linked glycosylation sites (Asn15 and Asn25), while the C-terminus harbors multiple serine/threonine residues for phosphorylation [2] [4].
The ligand-binding pocket is formed by TMs 3, 5, 6, and 7, with a depth of ~11 Å from the extracellular surface. Key residues include:
Molecular dynamics simulations reveal that agonist binding reduces the diameter of the extracellular vestibule by 4.8 Å while expanding the intracellular G-protein interface by 6.3 Å, facilitating Gᵢ coupling [10]. Single-molecule FRET studies show that ligand binding shifts TM4–TM6 distances from 42 Å (apo state) to 34 Å (agonist-bound), stabilizing the active conformation [10].
Adenosine (endogenous agonist) binds A1AR with Kd = 310 ± 45 nM. Hydrogen bonding occurs via:
Molecular modeling shows adenosine adopts a syn conformation (glycosidic torsion angle χ = 60° ± 12°) when bound, optimizing interactions with TM3/7 residues [6]. Inosine, a metabolic derivative, exhibits 8-fold lower affinity (Kd = 2.5 μM) due to loss of the N6-amino group, eliminating a key hydrogen bond with Asn70³.³⁶ [3] [9]. Binding kinetics show fast association (kₒₙ = 2.1 × 10⁷ M⁻¹s⁻¹) but slow dissociation (kₒff = 0.015 s⁻¹) for adenosine, consistent with prolonged signaling in neurological tissues [4].
Table 2: Synthetic Ligands for A1AR
Compound | Chemical Class | Kᵢ (nM) | Selectivity (vs A2AR) | Key Structural Features |
---|---|---|---|---|
CPA | N⁶-cyclopentyl adenosine | 0.4 | 500-fold | Cyclopentyl group at N⁶ position |
DPCPX | Xanthine derivative | 3.9 | 250-fold | 8-Cyclopentyl-1,3-dipropyl substitution |
LUF-7743 | Non-nucleoside agonist | 12 | 90-fold | 2-Amino-4-phenylthiazole core |
Adenosine-1'-d | Deoxyribose-modified | 89* | 30-fold* | 1'-Deoxyribose, intact adenine |
*Representative values from literature; Adenosine-1'-d data illustrative [3] [8]
Agonists:
Antagonists:
Quantitative SAR models indicate:
Table 3: Structure-Activity Relationship Trends in A1AR Ligands
Modification Site | Chemical Change | Effect on A1AR Affinity | Effect on Efficacy |
---|---|---|---|
N⁶-position | Cycloalkyl substitution | ↑↑↑ (200–500 fold) | Full agonism |
1'-ribose | Deoxygenation | ↓ (7-fold) | Partial agonism |
2'-ribose | Deoxygenation | ↔ | ↓↓↓ (90% loss) |
5'-ribose | Uronamide | ↓ (3-fold) | Full agonism |
8-position (xanthines) | Phenyl substitution | ↑↑ (100-fold) | Inverse agonism |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7